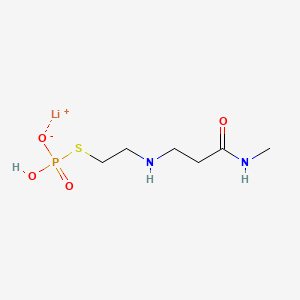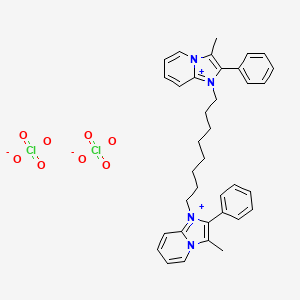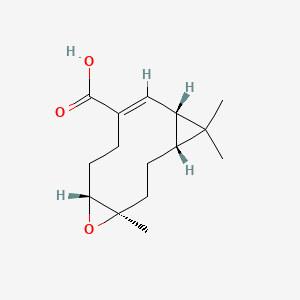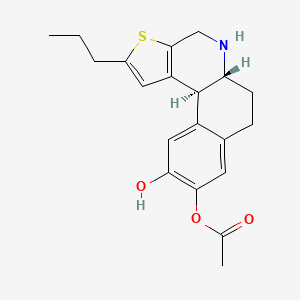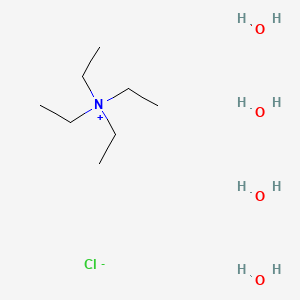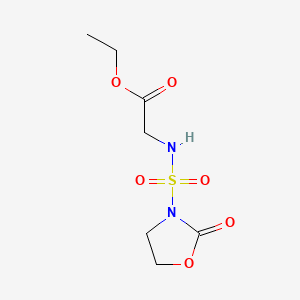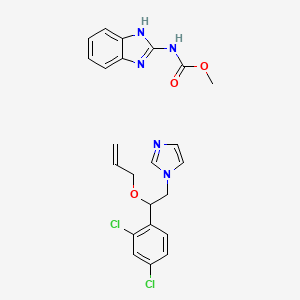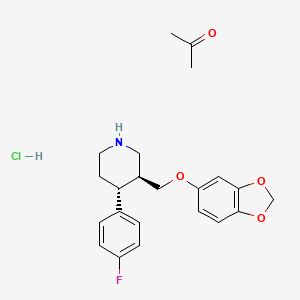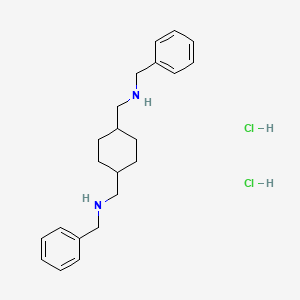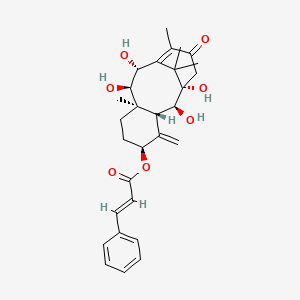
o-Cinnamoyltaxicin-i
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Cinnamoyltaxicin-i: is a naturally occurring compound found in the yew tree (Taxus species). It belongs to the class of taxane diterpenoids, which are known for their complex structures and significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Cinnamoyltaxicin-i typically involves the isolation from natural sources, such as the yew tree. The compound can be extracted and purified using chromatographic techniques. Additionally, synthetic methods have been developed to produce this compound in the laboratory. One such method involves the periodate cleavage of taxine, followed by specific reaction conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from yew trees. The process involves harvesting the plant material, followed by extraction using organic solvents. The crude extract is then subjected to various purification steps, including chromatography, to isolate this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: o-Cinnamoyltaxicin-i undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound, leading to the formation of new derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
o-Cinnamoyltaxicin-i has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of o-Cinnamoyltaxicin-i involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to tubulin, a protein involved in cell division. This binding disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular pathways involved include the inhibition of microtubule dynamics, which is crucial for the compound’s anticancer activity .
Comparaison Avec Des Composés Similaires
Paclitaxel: A well-known taxane diterpenoid with significant anticancer activity.
Docetaxel: Another taxane derivative used in cancer therapy.
Taxinine B: A related compound with similar structural features
Uniqueness: o-Cinnamoyltaxicin-i is unique due to its specific structural features and its role as an intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
11034-45-0 |
|---|---|
Formule moléculaire |
C29H36O7 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
[(1S,2S,3R,5S,8R,9R,10R)-1,2,9,10-tetrahydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H36O7/c1-16-19(30)15-29(35)25(33)23-17(2)20(36-21(31)12-11-18-9-7-6-8-10-18)13-14-28(23,5)26(34)24(32)22(16)27(29,3)4/h6-12,20,23-26,32-35H,2,13-15H2,1,3-5H3/b12-11+/t20-,23-,24+,25-,26-,28+,29+/m0/s1 |
Clé InChI |
LMHMWINKBZRNRU-PDBYPBKASA-N |
SMILES isomérique |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C)O)O |
SMILES canonique |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)C=CC4=CC=CC=C4)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



